Ethyl 8-ethylnaphthalene-1-carboxylate
CAS No.:
Cat. No.: VC14093243
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H16O2 |
---|---|
Molecular Weight | 228.29 g/mol |
IUPAC Name | ethyl 8-ethylnaphthalene-1-carboxylate |
Standard InChI | InChI=1S/C15H16O2/c1-3-11-7-5-8-12-9-6-10-13(14(11)12)15(16)17-4-2/h5-10H,3-4H2,1-2H3 |
Standard InChI Key | VZRPGMGCHDTZNP-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=CC2=C1C(=CC=C2)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 8-ethylnaphthalene-1-carboxylate features a bicyclic naphthalene system with two distinct substituents:
-
An ethyl group (-CHCH) at the 8-position, contributing to steric bulk and modulating electronic effects.
-
An ethyl ester (-COOCHCH) at the 1-position, imparting polarity and reactivity typical of carboxylate esters .
The compound’s IUPAC name reflects this substitution pattern, ensuring unambiguous identification. Its structural analogs, such as ethyl naphthalene-1-carboxylate (CAS 3007-97-4), exhibit similar aromatic systems but lack the 8-ethyl substitution, highlighting the importance of regiochemistry in determining physicochemical behavior .
Spectroscopic and Physicochemical Properties
Key properties include:
The octanol-water partition coefficient (log ) of 3.80, extrapolated from structurally related naphthalene esters , suggests moderate hydrophobicity, aligning with its suitability for organic-phase reactions.
Synthetic Methodologies and Optimization
Conventional Synthesis Pathways
While direct synthetic protocols for ethyl 8-ethylnaphthalene-1-carboxylate are sparsely documented, analogous carboxylate esters are typically synthesized via:
-
Esterification: Reaction of naphthalenecarboxylic acids with ethanol under acidic catalysis.
-
Friedel-Crafts Acylation: Introducing acyl groups to aromatic systems using Lewis acids like AlCl .
A patent describing the synthesis of 1-hydroxycyclopropanecarboxylates (CN110862311A) offers indirect insights. The methodology involves:
-
Diazoization: Treatment of 1-aminocyclopropyl formate with sodium nitrite () and sulfuric acid () to generate reactive intermediates.
-
Hydrolysis: Removal of protecting groups under basic conditions to yield the target acid or ester .
Adapting this approach, ethyl 8-ethylnaphthalene-1-carboxylate could theoretically be synthesized via nitrosation of a precursor amine followed by esterification, though specific reaction parameters (e.g., temperature, stoichiometry) would require optimization.
Challenges in Scalability
Industrial production faces hurdles such as:
-
Low Yields: Multi-step reactions often suffer from cumulative yield losses. The cited patent achieves 60–70% total yield for a related compound , suggesting room for improvement.
-
Purification Complexity: Isolation of the target ester from byproducts necessitates chromatography or recrystallization, increasing costs .
Physicochemical and Functional Behavior
Solubility and Reactivity
As an aromatic ester, the compound is expected to exhibit:
-
Limited Aqueous Solubility: Predicted log of 3.80 indicates preferential partitioning into organic solvents (e.g., ethyl acetate, dichloromethane).
-
Hydrolytic Sensitivity: Susceptibility to base-catalyzed ester hydrolysis, yielding 8-ethylnaphthalene-1-carboxylic acid and ethanol.
Thermal Stability
While explicit data are unavailable, analogous naphthalene derivatives decompose above 200°C, suggesting comparable thermal resilience. Differential scanning calorimetry (DSC) studies would clarify phase transitions and stability thresholds.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Naphthalene carboxylates are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The ethyl ester’s lipophilicity may enhance membrane permeability in prodrug formulations.
Materials Science
Potential uses include:
-
Polymer Modifiers: As comonomers in polyesters or polyamides to adjust rigidity and thermal properties.
-
Liquid Crystals: The planar naphthalene core could support mesophase formation in display technologies.
Future Research Directions
Synthetic Advancements
-
Catalytic Innovations: Transition-metal catalysts (e.g., Pd, Ru) could enable direct C–H functionalization, bypassing multi-step sequences.
-
Flow Chemistry: Continuous reactors may improve heat/mass transfer, enhancing yield and scalability.
Application Exploration
-
Bioconjugation: Investigating esterase-mediated hydrolysis for targeted drug delivery.
-
Supramolecular Chemistry: Exploiting π-π stacking of naphthalene moieties for host-guest systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume